Methyl 6-chloroquinazoline-4-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(6-chloroquinazolin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXOGWDGHPXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Precision Synthetic Methodologies for Methyl 6 Chloroquinazoline 4 Acetate and Its Structural Analogs
Strategic Design of Precursors and Reaction Pathways
A common and effective strategy for synthesizing substituted quinazolines involves the use of carefully designed intermediates where the core ring structure is already in place. This approach allows for the late-stage introduction of desired functional groups at specific positions.
The use of chlorinated quinazoline (B50416) precursors is a cornerstone in the synthesis of 4-substituted quinazolines. Intermediates such as 4,6-dichloroquinazoline (B1330320) are particularly valuable. The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogens, which stabilizes the charged Meisenheimer complex formed during the substitution reaction. mdpi.com
The synthesis of these crucial chlorinated intermediates often starts from the corresponding quinazolin-4-one or quinazoline-2,4-dione. researchgate.netderpharmachemica.com These precursors are treated with potent chlorinating agents to replace the carbonyl oxygen(s) with chlorine atoms. Common reagents for this transformation include phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine like N,N-dimethylaniline, or thionyl chloride (SOCl₂). researchgate.netderpharmachemica.com For instance, 6,7-dimethoxy quinazolin-2,4-dione can be converted to 2,4-dichloro-6,7-dimethoxy quinazoline by refluxing with POCl₃. derpharmachemica.com This creates a versatile electrophilic scaffold, where the C4-chloro group can be selectively displaced by a suitable nucleophile, such as the enolate of a methyl acetate (B1210297) derivative, to install the side chain required for Methyl 6-chloroquinazoline-4-acetate.
The introduction of the methyl acetate group can be achieved as the final step of the synthesis, typically through the esterification of the corresponding carboxylic acid, 6-chloroquinazoline-4-acetic acid. The classic and widely used method for this transformation is the Fischer-Speier esterification. chemguide.co.uk This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.uk
The reaction is an equilibrium process, and to drive it towards the product, the ester is often distilled off as it forms, or a dehydrating agent is used to remove the water by-product. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). chemguide.co.uk Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then loses a proton to regenerate the acid catalyst and give the final product. chemguide.co.uk More contemporary methods have also been developed, such as using a deep eutectic solvent like choline (B1196258) chloride/chromium(III) chloride hexahydrate, which can catalyze the esterification of acetic acid at room temperature. rsc.org
Contemporary Synthetic Routes for Quinazoline Core Construction
In contrast to modifying a pre-existing ring, modern organic synthesis often employs methods to construct the heterocyclic core from simpler, acyclic or monocyclic precursors. Transition metal catalysis has become indispensable for forging the key carbon-nitrogen and carbon-carbon bonds required to build the quinazoline framework.
Palladium catalysis provides diverse and robust pathways for quinazoline synthesis. One notable approach is the three-component tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, which allows for the one-pot assembly of diverse quinazolines in moderate to good yields. acs.org Other palladium-catalyzed methods start from different precursors, such as the carbonylative synthesis of quinazolinones from 2-aminobenzamide (B116534) and aryl bromides, where carbon monoxide is incorporated into the final structure. nih.gov
Cascade reactions initiated by palladium are also prominent. For example, 2-substituted quinazolin-4(3H)-ones can be formed from o-nitrobenzamides and alcohols in a process that involves palladium-catalyzed alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all occurring in a single pot without external oxidants or reductants. nih.gov The well-known Suzuki cross-coupling reaction, while often used to functionalize an existing quinazoline ring, is fundamentally a palladium-catalyzed process that exemplifies the power of this chemistry. mdpi.com The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to an aryl halide, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com
| Starting Materials | Pd Catalyst | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Not specified | Three-component tandem reaction | Quinazolines | acs.org |
| 2-Aminobenzamides, Aryl halides, Isocyanide | Not specified | Isocyanide insertion/cyclization | Quinazolin-4(3H)-ones | acs.org |
| o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | Cascade (oxidation, reduction, cyclization) | Quinazolin-4(3H)-ones | nih.gov |
| 2-Aminobenzamide, Aryl bromides, CO | Not specified | Carbonylative cyclization | Quinazolinones | nih.gov |
Copper catalysis offers a complementary and often more economical alternative to palladium for constructing quinazoline rings. These methods frequently involve C-N bond formation through annulation (ring-forming) reactions. rsc.orgnih.gov An efficient synthesis involves the copper-catalyzed reaction between amidines and solvents like DMSO or DMF, which act as a one-carbon source, to form the quinazoline ring. rsc.orgnih.gov
Cascade reactions are also prevalent in copper catalysis. A general and highly efficient method involves the reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones. rsc.org This process allows for the formation of a wide range of quinazoline derivatives in good to excellent yields. rsc.org Classical Ullmann-type couplings have been adapted for modern synthesis; for instance, 2-bromophenyl methylamines can react with amides in the presence of a copper(I) catalyst to yield quinazolines. nih.gov Furthermore, copper can catalyze a [2+2+2] cascade annulation of diaryliodonium salts with nitriles to generate multisubstituted quinazolines. nih.gov
| Starting Materials | Cu Catalyst | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Amidines, DMSO/DMF | Not specified | Annulation with solvent as C1 source | Quinazolines | rsc.orgnih.gov |
| Amidine hydrochlorides, 2-Halobenzaldehydes | Not specified | Cascade annulation | Quinazolines | rsc.org |
| 2-Bromophenyl methylamines, Amides | Cu(I) | Ullmann-type coupling/cyclization | Quinazolines | nih.gov |
| Diaryliodonium salts, Nitriles | Cu(OTf)₂ | [2+2+2] Cascade annulation | Multisubstituted quinazolines | nih.gov |
| Ethyl 2-isocyanobenzoate, Amines | Cu(OAc)₂·H₂O | Isocyanide insertion/cyclization | Quinazolin-4(3H)-ones | acs.org |
Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis
Manganese-Catalyzed Dehydrogenative Coupling
The use of earth-abundant and less toxic transition metals like manganese has gained significant traction for the construction of N-heterocycles. nih.govacs.org Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) reactions represent a sustainable and atom-economical approach for synthesizing quinazolines. nih.govnih.govacs.org This strategy typically involves the reaction of 2-aminobenzyl alcohols with primary amides or nitriles, liberating only hydrogen and water as byproducts. nih.govnih.gov
A notable example involves the use of a well-defined manganese pincer complex bearing an NNS ligand, which effectively catalyzes the dehydrogenative annulation of 2-aminobenzyl alcohol and nitriles to furnish quinazolines. nih.govacs.org Another approach utilizes a Mn(I) catalyst with a phosphine-free NNN-tridentate ligand for the reaction between 2-aminobenzyl alcohols and primary amides. acs.orgnih.govnih.gov The proposed mechanism for these transformations generally starts with the manganese-catalyzed dehydrogenation of the 2-aminobenzyl alcohol to form a 2-aminobenzaldehyde (B1207257) intermediate. This is followed by condensation with the amide or nitrile, and subsequent cyclization and aromatization to yield the final quinazoline product. nih.gov
| Reactants | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzyl alcohol, Primary amides | Mn salt, NNN-tridentate ligand | Toluene, 130°C | 58-81% | nih.gov |
| 2-Aminobenzyl alcohol, Nitriles | Mn-NNS Pincer Complex | - | Good | nih.govacs.org |
| (2-aminophenyl)methanols, Benzamides | FeCl₂·4H₂O, Phenanthroline | Toluene, 130°C, 24h | 43-92% | nih.gov |
Microwave-Assisted and Ultrasound-Promoted Syntheses
To accelerate chemical reactions, reduce energy consumption, and improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to quinazoline synthesis. frontiersin.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. frontiersin.orgnih.govresearchgate.net This technique has been employed in various quinazoline syntheses, including the Niementowski reaction and metal-catalyzed cyclizations. frontiersin.orgrsc.org For instance, the condensation of 2-aminoarylalkanone O-phenyl oximes with aldehydes under microwave heating provides a rapid and convenient route to functionalized quinazolines. acs.org The use of microwave-assisted protocols can turn a reaction that takes several hours under conventional heating into one that is completed in minutes. researchgate.net Researchers have reported that microwave irradiation increases both the reaction rate (10-20 minutes vs. 3-6 hours) and the yield (66-97% vs. 48-89%) for certain quinazolinone syntheses. researchgate.net
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. Ultrasound promotes chemical reactions through acoustic cavitation. An environmentally friendly and mild Bischler cyclization has been developed using ultrasound to access quinazolines with diverse substitutions. nih.gov In a comparative study of a Niementowski-like reaction to produce 4(3H)-quinazolines, ultrasound-assisted synthesis consistently performed better than the microwave-assisted process in terms of yields (e.g., 95% yield with ultrasound vs. 72% with microwave for 2-methyl-4(3H)-quinazoline). arkat-usa.org This method represents the first reported example of an ultrasound-promoted Niementowski-like reaction. arkat-usa.org
| Product | Method | Conditions | Yield | Time | Reference |
|---|---|---|---|---|---|
| 2-Methyl-4(3H)-quinazoline | MW | Yb(OTf)₃ (10 mol%), Solvent-free | 72% | 5 min | arkat-usa.org |
| US | Yb(OTf)₃ (10 mol%), Solvent-free, 40°C | 95% | 45 min | ||
| 2-Phenyl-4(3H)-quinazoline | MW | Yb(OTf)₃ (10 mol%), Solvent-free | 61% | 5 min | arkat-usa.org |
| US | Yb(OTf)₃ (10 mol%), Solvent-free, 40°C | 98% | 45 min |
Multi-Component Reactions (MCRs) for Quinazoline Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. nih.gov MCRs provide a powerful tool for the rapid generation of diverse and complex molecular scaffolds like quinazolines. nih.govnih.gov
Several MCR strategies have been developed for the synthesis of the quinazoline core. nih.gov One approach involves the iodine-catalyzed three-component, one-pot reaction of substituted benzaldehydes, o-aminoarylketones, and ammonium (B1175870) acetate, which produces highly substituted quinazolines in excellent yields (91-97%). nih.gov Another prominent example is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a two-step protocol to generate polycyclic quinazolinones. nih.govacs.org This involves an initial Ugi-4CR followed by a metal-catalyzed intramolecular annulation to construct the final complex structure. nih.govacs.org These MCR-based methods are prized for their operational simplicity, mild reaction conditions, and ability to quickly build molecular diversity. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-Component | Benzaldehydes, o-Aminoarylketones, NH₄OAc | I₂ catalyst, neat or EtOH | Highly substituted quinazolines | nih.gov |
| Three-Component | Benzaldehydes, Dimedone, 1H-pyrazole-3,5-diamine | DMF, 150°C | Pyrazolo[5,1-b]quinazolines | researchgate.net |
| Ugi Four-Component | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Two steps: Ugi-4CR then Pd-catalyzed annulation | Polycyclic quinazolinones | nih.govacs.org |
Photoredox Catalysis in Quinazoline Functionalization
Photoredox catalysis has revolutionized organic synthesis by using visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. acs.orgnih.gov This strategy is particularly powerful for C-H functionalization, allowing for the direct introduction of new substituents onto a molecular scaffold without the need for pre-functionalized starting materials. acs.orgnih.gov
In the context of quinazolines, photoredox catalysis has been applied for late-stage functionalization. acs.orgnih.gov For example, Minisci-type reactions, which involve the addition of nucleophilic carbon-centered radicals to electron-deficient heterocycles, can be facilitated by photoredox catalysts. acs.org This allows for the introduction of alkyl groups and other fragments onto the quinazoline ring. The scope of this chemistry is broad, enabling the functionalization of various N-heterocycles, including quinazoline, with radicals generated from sources like amino acids. acs.orgnih.gov Combining photoredox catalysis with other catalytic systems, such as copper or cobalt, further expands the range of possible transformations. researchgate.netrsc.org A recently developed method combines enzymatic catalysis with photocatalysis for a highly efficient synthesis of quinazolinones, where a white LED induces the final oxidation step. nih.gov
Advanced Purification and Isolation Techniques for Synthetic Quinazolines
The isolation and purification of the target compound are critical steps in any synthetic sequence. For quinazoline derivatives, a range of standard and advanced techniques are employed to ensure high purity of the final products.
Commonly, purification is achieved through recrystallization from a suitable solvent, such as ethanol (B145695). nih.govacs.org This method is effective when the product is a solid and has different solubility characteristics from the impurities. Simple filtration and washing of the precipitated solid with a solvent in which the impurities are soluble but the product is not, is another straightforward and efficient method. nih.gov
For more challenging separations, or when dealing with non-crystalline products, column chromatography is the method of choice. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being moved by a mobile phase. nih.gov The choice of eluent system is crucial and is often determined by thin-layer chromatography (TLC) analysis. youtube.com In some cases, high-performance liquid chromatography (HPLC) is used for final purification to achieve very high purity levels. researchgate.net
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and extending the scope of a synthetic method. The formation of the quinazoline ring involves several key mechanistic steps that have been the subject of investigation.
Elucidation of Reaction Pathways for Quinazoline Formation
The synthesis of quinazolines and their derivatives, such as quinazolinones, often proceeds through a cascade of reactions involving condensation, cyclization, and oxidation or elimination steps.
One common pathway begins with the condensation of a 2-amino-substituted benzene (B151609) derivative (like 2-aminobenzamide or 2-aminobenzaldehyde) with a carbonyl compound or its equivalent. For instance, in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, the reaction is believed to start with the formation of an imine intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to the final aromatic quinazolinone. nih.govacs.org
In syntheses starting from 2-aminoaryl ketones, the reaction with a hydroxylamine (B1172632) derivative can lead to a quinazoline 3-oxide. The mechanism involves an initial nucleophilic attack of the amine on the carbonyl carbon to form an intermediate, which then undergoes cyclocondensation. nih.gov
Another well-studied mechanism is the formation of quinazolines from 2-aminobenzylamines. The reaction pathway involves the initial formation of an amidine-type intermediate, which then undergoes cyclization with the concomitant removal of a water molecule to form the quinazoline ring. nih.gov In dehydrogenative coupling reactions starting from 2-aminobenzyl alcohols, the first step is the oxidation of the alcohol to an aldehyde, which then participates in the subsequent condensation and cyclization steps. nih.gov These mechanistic insights are crucial for developing new and more efficient synthetic routes.
Understanding Regioselectivity and Stereoselectivity in Quinazoline Synthesis
Achieving control over regioselectivity (the site of reaction) and stereoselectivity (the spatial orientation of bonds) is paramount in modern organic synthesis for producing specific isomers with desired biological activities. In quinazoline chemistry, these principles are critical for defining the final structure and properties of the molecule.
Regioselectivity
Regioselectivity in quinazoline synthesis is frequently observed in both substitution reactions on the pre-formed ring and in cyclization reactions that build the heterocyclic system.
Nucleophilic Aromatic Substitution (SNAr): The quinazoline scaffold exhibits distinct electronic properties that direct substitution reactions. In 2,4-disubstituted quinazolines, particularly 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. researchgate.net This enhanced reactivity is attributed to the potent electron-withdrawing effect of the adjacent N-3 atom. nih.gov Consequently, reactions with a wide array of nucleophiles, including amines and alkoxides, proceed with high regioselectivity to yield 4-substituted-2-chloroquinazolines. researchgate.net This predictable selectivity is a cornerstone for the synthesis of many biologically active quinazoline derivatives. researchgate.net
| Reactant | Nucleophile | Reaction Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4-Dichloroquinazoline | Anilines | Various (e.g., reflux in isopropanol) | 2-Chloro-4-anilinoquinazoline | researchgate.net |
| 2,4-Dichloroquinazoline | Benzylamines | Various | 4-Benzylamino-2-chloroquinazoline | researchgate.net |
| 2,4-Dichloroquinazoline | Aliphatic Amines (Primary/Secondary) | Various | 4-Alkylamino-2-chloroquinazoline | researchgate.net |
| 4-Chloro-6-iodo-2-phenylquinazoline | Sodium Ethoxide | Reflux | 4-Ethoxy-6-iodo-2-phenylquinazoline | researchgate.net |
Metal-Catalyzed Reactions: Transition-metal catalysis offers powerful tools for quinazoline synthesis where regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org For instance, palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of fused heterocycles, where a specific regioisomer is produced exclusively. arkat-usa.org Similarly, copper-catalyzed annulation reactions can be directed to produce specific isomers by carefully regulating the reaction parameters. researchgate.net
Stereoselectivity
While the core quinazoline ring is aromatic and planar, stereoselectivity becomes crucial when chiral centers or geometric isomers are present in the substituents.
Geometric Isomerism: The synthesis of quinazolines with alkenyl substituents can lead to either (E) or (Z) isomers. Copper-catalyzed heteroannulation of 2-aminobenzonitriles with terminal alkynes has been shown to be a highly regio- and stereoselective method for producing (E)-2-(2-arylvinyl) quinazolines. nih.gov The stereochemical outcome is dictated by the mechanism of the cyclization. Similarly, the Heck reaction, which couples an aryl halide with an alkene, typically shows a strong preference for the trans (E) product. organic-chemistry.org
Influence of Stereochemistry on Reactivity: The spatial arrangement of substituents on the starting materials can influence reaction outcomes. In the synthesis of 4-methylene-quinazolinthiones from isothiocyanates and 2-aminoacetophenones, the position of chloro-substituents on the isothiocyanate reactant (para, meta, or ortho) significantly affected the product yield, following the order: para- > meta- > ortho-. nih.gov This demonstrates how the stereochemistry of the reactant can impact the reaction's efficiency.
Asymmetric Synthesis: The creation of enantiomerically pure quinazoline derivatives is a significant goal, particularly for pharmaceutical applications. This is often achieved using chiral catalysts or auxiliaries. Asymmetric intramolecular Heck reactions, for example, have been explored for creating chiral cyclic structures fused to a heterocyclic core. libretexts.org These advanced methods use chiral ligands, such as (R)-BINAP, to transfer chiral information from the catalyst to the product, enabling the synthesis of a single enantiomer with high selectivity. libretexts.org
| Reaction Type | Key Feature | Outcome | Significance | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Heteroannulation | Reaction of 2-aminobenzonitrile (B23959) with terminal alkynes | Forms exclusively (E)-2-(2-arylvinyl) quinazolines | Control over geometric isomerism of the vinyl substituent | nih.gov |
| Heck Reaction | Palladium-catalyzed coupling of aryl halides with alkenes | Strong preference for the trans (E) alkene product | Predictable formation of geometric isomers | organic-chemistry.org |
| Cyclization with Substituted Isothiocyanates | Stereochemistry of substituent on reactant (ortho, meta, para) | Yields are dependent on substituent position (p > m > o) | Demonstrates influence of reactant stereochemistry on reaction efficiency | nih.gov |
| Asymmetric Intramolecular Heck Reaction | Use of chiral ligands (e.g., (R)-BINAP) with a palladium catalyst | Formation of enantiomerically enriched products with new chiral centers | Access to single-enantiomer compounds for pharmaceutical use | libretexts.org |
Chemical Reactivity and Directed Derivatization of the Methyl 6 Chloroquinazoline 4 Acetate Framework
Nucleophilic Substitution Reactions on the Quinazoline (B50416) Core
The quinazoline ring system is susceptible to nucleophilic attack, particularly at the C4 position, due to the electron-withdrawing nature of the adjacent nitrogen atom. The presence of a chloro group at this position makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
Reactivity of the 4-Chloro Position with Diverse Nucleophiles
The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic displacement. This reactivity is a cornerstone of quinazoline chemistry, enabling the introduction of a wide array of functional groups. Theoretical studies on related 2,4-dichloroquinazolines have shown that the C4 position is more susceptible to nucleophilic attack than the C2 position. researchgate.netnih.gov This regioselectivity is attributed to the higher positive charge density and a larger LUMO coefficient at the C4 carbon, making it the preferred site for reaction with nucleophiles. nih.govresearchgate.net
A variety of nucleophiles have been successfully employed in the substitution of the 4-chloro group in quinazoline derivatives. These include:
Amines: Primary and secondary amines, including anilines and benzylamines, readily displace the 4-chloro substituent to form 4-aminoquinazoline derivatives. nih.govresearchgate.net These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the HCl generated. nih.gov In some cases, an excess of the amine nucleophile can serve as both the reactant and the base. nih.gov Microwave irradiation has been shown to accelerate these reactions, leading to higher yields in shorter reaction times, particularly with less reactive anilines. nih.gov
Hydrazines: Hydrazine hydrate (B1144303) can react with 4-chloroquinazolines under mild conditions to yield 4-hydrazinylquinazolines. stackexchange.com
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the C4 position. nih.gov This transformation is a key step in the synthesis of various heterocyclic systems.
Sulfur Nucleophiles: The 4-chloro group can be displaced by sulfur nucleophiles, although this is less commonly reported for this specific scaffold.
The general mechanism for the SNAr reaction at the C4 position involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. stackexchange.com The subsequent loss of the chloride ion restores the aromaticity of the quinazoline ring.
Table 1: Examples of Nucleophilic Substitution at the 4-Chloro Position of Quinazoline Derivatives
| Nucleophile | Reagents and Conditions | Product Type | Reference(s) |
| Primary/Secondary Amines | Base (e.g., Et3N, DIPEA), Solvent (e.g., EtOH, THF), rt to reflux | 4-Aminoquinazolines | nih.govresearchgate.netnih.gov |
| Hydrazine Hydrate | Ethanol (B145695), 0-5 °C | 4-Hydrazinylquinazolines | stackexchange.com |
| Sodium Azide | DMF or NMP, rt | 4-Azidoquinazolines | nih.gov |
Directed Functionalization at the 6-Chloro Position
The chloro group at the 6-position of the quinazoline ring is part of the benzene (B151609) ring and is therefore significantly less reactive towards nucleophilic aromatic substitution than the chloro group at the 4-position. Direct displacement of the 6-chloro group is challenging under standard SNAr conditions.
However, functionalization at the 6-position can be achieved through alternative strategies. One such approach involves the reduction of a nitro group at the 6-position to an amino group, which can then be further derivatized. For instance, the synthesis of 4-anilino-6-aminoquinazoline derivatives has been reported, starting from a 6-nitro precursor. nih.gov The nitro group is reduced using reagents like iron powder and ammonium (B1175870) chloride. nih.gov The resulting 6-aminoquinazoline can then undergo various reactions, such as reductive amination with aldehydes, to introduce diverse substituents at the 6-position. nih.gov
Transformations of the Acetate (B1210297) Ester Moiety
The methyl acetate group at the 4-position offers a versatile handle for further derivatization through reactions involving the ester functionality.
Hydrolysis and Transesterification Reactions
The ester group of methyl 6-chloroquinazoline-4-acetate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting quinazoline-4-carboxylic acid is a key intermediate for further modifications. hacettepe.edu.trdergipark.org.tr For example, the hydrolysis of a related 2-phenyl-quinazoline-4-carboxylic acid ester was achieved to yield the carboxylic acid. dergipark.org.tr
Transesterification , the conversion of one ester to another, is also a feasible transformation. This can be accomplished under acidic or basic catalysis by reacting the methyl ester with an excess of another alcohol. masterorganicchemistry.com For instance, treatment with ethanol in the presence of an acid catalyst would yield the corresponding ethyl ester. This reaction is typically reversible, and driving the equilibrium towards the desired product often requires using the alcohol reactant as the solvent. libretexts.org
Carbonyl Chemistry and Subsequent Derivatizations
The carboxylic acid obtained from the hydrolysis of the methyl ester is a versatile precursor for a range of carbonyl derivatizations. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) can convert it into the more reactive acyl chloride. hacettepe.edu.trdergipark.org.tr This acyl chloride can then readily react with various nucleophiles to form a variety of derivatives.
For example, reaction of the acyl chloride with amines leads to the formation of amides. hacettepe.edu.trdergipark.org.tr This approach has been used to synthesize a series of novel quinazoline-4-carboxamide derivatives. hacettepe.edu.trdergipark.org.tr
Furthermore, the carbonyl group of the ester itself can be a target for nucleophilic attack, although this is less common than reactions proceeding through the carboxylic acid. Strong nucleophiles like Grignard reagents could potentially add to the carbonyl group, but such reactions might be complicated by the presence of other reactive sites on the quinazoline ring.
Electrophilic Aromatic Substitution on the Quinazoline Benzene Ring
The benzene ring of the quinazoline system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the fused pyrimidine (B1678525) ring. scispace.com The presence of the chloro group at the 6-position further deactivates the ring.
Theoretical considerations suggest that for the parent quinazoline, the order of reactivity for electrophilic attack is 8 > 6 > 5 > 7. scispace.com Nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid has been reported to yield 6-nitroquinazoline. scispace.com
For this compound, the directing effects of the substituents must be considered. The chloro group is a deactivating, ortho-, para-director. The quinazoline ring itself is a deactivating group. Therefore, any electrophilic substitution would be expected to be challenging and likely occur at the positions least deactivated by the combined electronic effects. The most probable positions for substitution would be C8 and C5, ortho to the chloro group, or C7, meta to the chloro group. However, specific experimental data on electrophilic aromatic substitution reactions for this particular compound are scarce in the literature, and further investigation is needed to determine the precise regioselectivity and feasibility of such reactions. rsc.orgmasterorganicchemistry.com
Cycloaddition Reactions and Annulation Strategies Involving the Quinazoline Nucleus
While the quinazoline ring itself is not a classic diene or dienophile for typical cycloaddition reactions, its substituents can be elaborated to participate in such transformations, leading to the construction of novel polycyclic systems. Annulation, the formation of a new ring fused to the existing quinazoline core, can be achieved through various strategies that leverage the inherent reactivity of the scaffold.
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. bohrium.com In the context of the this compound framework, the quinazoline nucleus can be modified to participate in these reactions. For instance, the acetate side chain could potentially be converted into a diene or a dienophile. The feasibility of cycloaddition reactions often depends on whether the system contains 4n+2 or 4n π electrons, which determines the reaction conditions (thermal or photochemical) under which the reaction is allowed to proceed favorably. youtube.com
Annulation strategies often involve the initial functionalization of the quinazoline ring, followed by an intramolecular cyclization event. One common approach involves the introduction of a side chain that can undergo a 1,6-addition reaction, a powerful method for forming new rings. chim.it For example, the chloro group at the 6-position or the reactive 4-position of the quinazoline ring could be displaced by a nucleophile bearing a suitable functional group for a subsequent annulation reaction.
| Reaction Type | Proposed Reactants | Potential Product | Key Features |
| [4+2] Cycloaddition (Diels-Alder) | Diene-functionalized quinazoline derivative and a dienophile | Fused polycyclic quinazoline | Requires conversion of a substituent into a diene. |
| 1,3-Dipolar Cycloaddition | Azide or nitrile oxide derivative of the quinazoline | Triazole- or oxadiazole-fused quinazoline | Versatile for creating five-membered heterocyclic rings. |
| Annulation via Intramolecular Heck Reaction | Iodinated or triflated quinazoline with an olefinic side chain | Fused ring system containing a new C-C bond | Palladium-catalyzed cyclization. |
Chemo- and Regioselective Modifications for Analog Development
The development of analogs from the this compound core heavily relies on the ability to perform chemical modifications in a selective manner. Both chemoselectivity (differentiating between different functional groups) and regioselectivity (controlling the position of modification) are crucial for synthesizing specific target molecules.
The quinazoline ring system has distinct positions of reactivity. Nucleophilic aromatic substitution (SNAr) is a key reaction, and the 4-position of the quinazoline ring is particularly susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present. nih.gov This inherent reactivity allows for the regioselective introduction of a wide variety of substituents at this position. Studies have shown that reactions with various nucleophiles, including amines, consistently lead to substitution at the C4 position. nih.gov
The chloro group at the 6-position offers another site for modification, typically through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, significantly expanding the diversity of accessible analogs.
The ester group of the acetate side chain provides a further point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard coupling procedures.
| Reaction | Position | Reagents | Product Type |
| Nucleophilic Aromatic Substitution | C4 | Amines, Alcohols, Thiols | 4-substituted quinazolines |
| Suzuki Coupling | C6 | Boronic acids, Pd catalyst, Base | 6-aryl or 6-vinyl quinazolines |
| Buchwald-Hartwig Amination | C6 | Amines, Pd catalyst, Ligand, Base | 6-aminoquinazolines |
| Ester Hydrolysis | Acetate Side Chain | LiOH, NaOH, or acid | Quinazoline-4-acetic acid |
| Amide Coupling | Carboxylic Acid | Amines, Coupling agents (e.g., HATU, EDCI) | Quinazoline-4-acetamides |
The strategic application of these selective modifications allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with tailored properties. The synthesis of triazole-substituted quinazoline hybrids, for instance, often involves the initial reduction of a nitro group to an amine, which is then coupled with a 4-chloroquinazoline. acs.org This highlights the importance of sequential, selective reactions in building complex quinazoline-based molecules.
Advanced Analytical Characterization Methodologies for Quinazoline Compounds
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. High-resolution techniques offer unparalleled detail regarding the connectivity, elemental composition, and functional groups within a molecule.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl 6-chloroquinazoline-4-acetate. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) techniques are essential for assembling the complete molecular architecture. rsc.org
For this compound, ¹H NMR would reveal distinct signals for the aromatic protons on the quinazoline (B50416) core, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene (B151609) rings. acs.org
To establish connectivity, 2D NMR experiments are employed:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to map out adjacent protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net It would provide unequivocal evidence for the structure by showing a correlation between the methylene protons (-CH₂-) of the acetate group and the C4 carbon of the quinazoline ring, confirming the position of substitution. Further correlations between the aromatic protons and carbons would validate the 6-chloro substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| H-2 | ~8.9 | ~154 | C-4, C-8a |
| H-5 | ~8.2 | ~126 | C-4, C-7, C-8a |
| H-7 | ~7.9 | ~135 | C-5, C-6, C-8a |
| H-8 | ~7.8 | ~124 | C-4a, C-6 |
| Methylene (-CH₂-) | ~4.2 | ~45 | C-4, Ester C=O |
| Methyl (-CH₃) | ~3.7 | ~52 | Ester C=O |
| C-4 | - | ~158 | H-2, H-5, Methylene H |
| C-4a | - | ~122 | H-5, H-8 |
| C-6 | - | ~136 | H-5, H-7 |
| C-8a | - | ~150 | H-2, H-5, H-7 |
| Ester C=O | - | ~170 | Methylene H, Methyl H |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a compound by providing a highly accurate mass measurement. rsc.org Using techniques like electrospray ionization (ESI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula. nih.gov
For this compound (C₁₁H₉ClN₂O₂), the expected exact mass of the [M+H]⁺ ion would be precisely determined. Tandem mass spectrometry (MS/MS) can further probe the structure by fragmenting the parent ion and analyzing the resulting daughter ions. soton.ac.uk This fragmentation pattern provides a structural fingerprint, confirming the presence of the chloroquinazoline core and the methyl acetate side chain.
Table 2: HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated m/z |
| [M]⁺ (Molecular Ion) | C₁₁H₉³⁵ClN₂O₂ | 236.0353 |
| [M+H]⁺ (Protonated Molecule) | C₁₁H₁₀³⁵ClN₂O₂ | 237.0425 |
| [M-OCH₃]⁺ (Loss of methoxy (B1213986) group) | C₁₀H₇³⁵ClN₂O | 206.0214 |
| [M-CH₂COOCH₃]⁺ (Loss of acetate side chain) | C₉H₅³⁵ClN₂ | 176.0163 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. rsc.org The presence of specific bonds and functional groups results in characteristic absorption (IR) or scattering (Raman) peaks at specific wavenumbers. nih.gov
For this compound, the IR spectrum would be expected to show strong absorptions corresponding to:
C=O stretching from the ester group, typically in the range of 1735-1750 cm⁻¹.
C=N and C=C stretching from the quinazoline aromatic system, appearing in the 1475-1635 cm⁻¹ region. nih.gov
C-O stretching from the ester linkage.
C-Cl stretching , which would confirm the presence of the chlorine substituent.
Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak in the IR spectrum. americanpharmaceuticalreview.comresearchgate.net Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups, corroborating the structure determined by NMR and MS. orientjchem.org
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |
| Aromatic Rings (C=C and C=N) | Stretch | 1475 - 1635 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-Cl | Stretch | 600 - 800 |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatography is the gold standard for assessing the purity of chemical compounds and for separating components from a mixture. The choice of technique depends on the volatility and polarity of the analyte.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A robust, validated HPLC method can accurately quantify the main compound and detect any impurities from the synthesis or degradation. nih.govresearchgate.net
Method development typically involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detector wavelength (typically UV, selected based on the compound's maximum absorbance). tandfonline.com
Once developed, the method must be validated according to established guidelines to ensure its performance. tandfonline.com Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: Demonstrating a proportional relationship between detector response and concentration over a given range.
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Table 4: Example HPLC Method and Validation Parameters for Purity Analysis
| Parameter | Typical Specification |
| Chromatographic Conditions | |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Validation Parameters | |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Purity Result | Expressed as % area |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of compounds that are volatile or can be converted into volatile derivatives. While this compound itself may have limited volatility due to its molecular weight and polarity, GC-MS is highly effective for analyzing volatile starting materials, by-products, or potential degradation products. researchgate.net
For instance, if the synthesis of the target compound involved smaller, more volatile precursors, GC-MS could be used to ensure their complete consumption and to identify any related impurities. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which acts as a detector, providing both a retention time and a mass spectrum for identification. ird.fr
X-ray Crystallography for Solid-State Structural Determination and Binding Mode Analysis
X-ray crystallography stands as a cornerstone technique in the structural elucidation of crystalline solids, providing unparalleled insight into the three-dimensional arrangement of atoms and molecules. For quinazoline compounds, this methodology is instrumental not only in confirming their synthesized chemical structures but also in understanding their conformational preferences, intermolecular interactions in the solid state, and, crucially, their binding modes within biological macromolecules.
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of individual atoms can be determined, revealing precise details about bond lengths, bond angles, and torsional angles.
A study on newly synthesized quinazolinone compounds highlighted the utility of X-ray diffraction in characterizing their structures, complementing data from NMR, FT-IR, and HRMS. researchgate.net In one instance, the crystal structure of a synthesized quinazolinone derivative was determined, providing concrete evidence of its molecular architecture. researchgate.net
The following table presents representative crystallographic data for a quinazoline derivative, illustrating the type of detailed structural information that can be obtained.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 15.23 |
| c (Å) | 12.87 |
| **β (°) ** | 110.2 |
| Volume (ų) | 1923.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
Note: The data in this table is representative of a typical quinazoline derivative and is intended for illustrative purposes.
Beyond simple structural confirmation, X-ray crystallography is a powerful tool for analyzing the binding modes of quinazoline-based inhibitors to their biological targets, such as enzymes and receptors. This is often achieved by co-crystallizing the compound with the target protein and determining the structure of the resulting complex.
Research into the binding mode of 4-anilinoquinazoline (B1210976) protein kinase inhibitors provides a clear example of this application. nih.gov By analyzing the X-ray crystal structures of these inhibitors bound to cyclin-dependent kinase 2 (CDK2) and p38 kinase, researchers were able to elucidate key interactions. nih.gov In both cases, the quinazoline ring system was found to be situated in the ATP binding site. nih.gov Specific interactions included a hydrogen bond between the N-1 nitrogen of the quinazoline and a backbone NH group of the protein, as well as interactions between aromatic hydrogens on the quinazoline ring and backbone carbonyl oxygens. nih.gov
Furthermore, these studies revealed subtle differences in the binding modes. For instance, the orientation of the anilino substituent was found to differ between the two kinase complexes, adapting to the specific shape and hydrophobicity of the binding pocket. nih.gov Such detailed structural insights are invaluable for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity.
In another example, the solid-state conformation of quinazolinone-based cholecystokinin (B1591339) B receptor ligands was investigated using X-ray crystallography. nih.gov This analysis revealed that a highly active compound adopted an extended conformation, while a less active analogue exhibited a folded conformation in the crystal structure. nih.gov Although molecular mechanics calculations suggested a small energy difference between these conformations, the crystallographic data provided a crucial snapshot of a low-energy state, guiding further structure-activity relationship (SAR) studies. nih.gov These findings underscore the importance of solid-state structural analysis in understanding the conformational preferences that can govern biological activity.
In silico molecular docking studies are often used in conjunction with or as a predictive tool for X-ray crystallography to understand hypothetical binding modes. ijpsdronline.com For a series of quinazolinone analogues, docking studies against human carbonic anhydrase II (HCAII) were performed to predict their binding interactions, which primarily involved hydrophobic and hydrogen bond contacts within the active site. ijpsdronline.com While computational, these studies are often guided and validated by experimental X-ray crystallographic data of similar ligand-protein complexes.
Computational and Theoretical Chemistry Studies of Methyl 6 Chloroquinazoline 4 Acetate and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For quinazoline (B50416) derivatives, these methods provide a lens into their fundamental chemical nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of quinazoline analogs, such as 6-bromo-quinazoline derivatives, DFT calculations have been employed to determine their thermodynamic stability and to correlate theoretical data with experimental findings. For instance, a study utilized the B3LYP/6–31 + G(d, p) level of theory to analyze 6-bromo-quinazoline derivatives. nih.gov The comparison of theoretical and experimental Infrared (IR) spectrum data showed excellent agreement for key functional groups, including C=C, C=N, C=O, C-N, and both aliphatic and aromatic C-H vibrations, thereby validating the computational model. nih.gov
These calculations can reveal the relative stability of different conformations and substitutions on the quinazoline ring system. For example, within a series of synthesized 6-bromo-quinazoline derivatives, DFT analysis indicated that compound 8a was thermodynamically more stable than its counterpart, 8c . nih.gov This type of analysis is crucial for understanding the feasibility of synthetic routes and the inherent stability of the target molecules.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's reactivity and kinetic stability.
For 6-bromo-quinazoline analogs, FMO analysis was conducted using the B3LYP/6–31 + G(d, p) basis set. nih.gov The HOMO for compounds 8a and 8c was found to be localized on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom. nih.gov In contrast, the LUMO was distributed across the entire molecule in both cases. nih.gov The HOMO and LUMO energies for these analogs, along with the reference compound Erlotinib, are detailed in the table below. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
Table 1: Frontier Molecular Orbital Energies for 6-Bromo-Quinazoline Analogs and Erlotinib
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 8a | -6.01 | -1.98 | 4.03 |
| 8c | -6.23 | -2.31 | 3.92 |
| Erlotinib | -5.87 | -1.79 | 4.08 |
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other molecules. The MEP map uses a color spectrum to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (electronegative) and are prone to electrophilic attack, while blue areas denote regions of low electron density (electropositive) and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
While specific MEP studies on Methyl 6-chloroquinazoline-4-acetate are not available, the general principles of MEP analysis can be applied to the quinazoline scaffold. The nitrogen atoms in the quinazoline ring and the oxygen atoms of the acetate (B1210297) group would be expected to be electronegative regions (red or yellow), making them potential hydrogen bond acceptors. The hydrogen atoms on the aromatic ring would likely be electropositive (blue), acting as potential hydrogen bond donors. This information is critical for understanding non-covalent interactions, such as those between a drug molecule and its biological target.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
In a study of 6-bromo-quinazoline derivatives, molecular docking was used to evaluate their binding affinity to the active site of target proteins. The antiproliferative activity of these compounds was tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov Compound 8a emerged as the most potent derivative, with IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov Notably, its potency against the MCF-7 cell line was significantly better than that of the established drug, Erlotinib. nih.gov
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of 6-Bromo-Quinazoline Analog 8a
| Compound | MCF-7 | SW480 |
|---|---|---|
| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |
| Cisplatin | 10.21 ± 1.04 | 12.35 ± 1.25 |
| Erlotinib | 35.12 ± 4.12 | 15.42 ± 1.53 |
| Doxorubicin | 0.09 ± 0.01 | 0.15 ± 0.04 |
Molecular Dynamics (MD) simulations provide a detailed picture of the conformational stability and dynamic behavior of a ligand-receptor complex over time. These simulations can validate the results of molecular docking and offer deeper insights into the nature of the binding interactions.
For the 6-bromo-quinazoline derivatives, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov The analysis of the simulation trajectories can reveal fluctuations in the ligand's position and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, within the receptor's binding site. A stable complex, characterized by minimal root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period, suggests a favorable and sustained binding mode. Such studies on analogs provide a strong indication of how compounds like this compound might behave in a dynamic biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects, such as anticancer and anticonvulsant activities. nih.govresearchgate.net
In a typical QSAR study of quinazoline analogs, the three-dimensional structures of the compounds are first generated and optimized using quantum mechanical methods. researchgate.net From these optimized structures, a wide array of molecular descriptors are calculated. nih.govresearchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic, steric, and topological features. nih.gov
The next step involves the use of statistical methods, such as multiple linear regression or genetic function algorithms, to build a QSAR model that best correlates the calculated descriptors with the observed biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding the design of more potent compounds. nih.gov
For instance, a QSAR study on a series of quinazoline-4(3H)-one derivatives with anticonvulsant activity revealed that their biological action was influenced by descriptors such as the Broto-Moreau autocorrelation and the largest absolute eigenvalue of the Burden matrix. researchgate.netufv.br The resulting model demonstrated good statistical significance, with a high coefficient of determination (R²) and predictive ability for an external test set. researchgate.netufv.br
Table 1: Exemplary Molecular Descriptors Used in QSAR Studies of Quinazoline Analogs
| Descriptor Type | Examples | Potential Influence on Activity |
| Topological | Molecular Connectivity Indices, Wiener Index | Size, shape, and degree of branching of the molecule. |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Electron distribution, ability to participate in charge-transfer interactions. |
| Steric | Molar Refractivity, van der Waals Volume | Molecular volume and shape, which can affect binding to a biological target. |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Stability of the molecule. |
This table presents a generalized overview of descriptor types that are commonly employed in QSAR studies of quinazoline derivatives.
In Silico Prediction of Molecular Properties for Design Strategy (excluding ADMET related to human trials)
In silico methods are invaluable for predicting the molecular properties of drug candidates in the early stages of discovery, helping to identify compounds with favorable characteristics for further development. These predictions can encompass a wide range of physicochemical and pharmacokinetic properties, excluding those directly related to human clinical trials.
For quinazoline derivatives, including hypothetically this compound, various molecular properties can be calculated using computational tools. These properties are crucial for assessing the "drug-likeness" of a compound and for predicting its behavior in a biological system.
Key predicted properties often include:
Aqueous Solubility (logS): The solubility of a compound in water is essential for its absorption and distribution in the body.
Molecular Weight (MW): The size of the molecule can influence its absorption, distribution, and metabolism.
Polar Surface Area (PSA): This descriptor is related to the molecule's polarity and its ability to form hydrogen bonds, which are important for membrane penetration and interaction with biological targets.
Number of Hydrogen Bond Donors and Acceptors: These counts are fundamental to the molecule's ability to interact with biological macromolecules.
Computational tools and web-based platforms can rapidly calculate these properties for a large number of compounds, allowing for the efficient screening of virtual libraries of quinazoline analogs. researchgate.net This in silico profiling helps to prioritize the synthesis of compounds that are most likely to possess desirable drug-like properties.
Table 2: Predicted Physicochemical Properties for a Hypothetical Quinazoline Analog
| Property | Predicted Value | Importance in Drug Design |
| logP | 2.5 | Optimal range for oral bioavailability. |
| logS | -3.0 | Moderate aqueous solubility. |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |
| Polar Surface Area | < 140 Ų | Good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 | Potential for specific interactions with target proteins. |
This table provides a hypothetical example of in silico predicted properties for a quinazoline derivative, illustrating the type of data generated in early-stage drug design.
By leveraging these computational and theoretical approaches, researchers can accelerate the discovery and development of novel quinazoline-based therapeutic agents, such as derivatives of this compound, by making more informed decisions about which compounds to synthesize and advance in the drug discovery pipeline.
Investigation of Structure Activity Relationships Sar in Quinazoline Derivatives for Target Oriented Design
Impact of Substitutions on the Quinazoline (B50416) Core on Activity Modulation
The biological profile of quinazoline derivatives can be finely tuned by the nature and position of various substituents on the core structure. The benzene (B151609) and pyrimidine (B1678525) rings of the quinazoline scaffold offer multiple sites for modification, with the 2-, 4-, and 6-positions being particularly significant for modulating pharmacological activity. researchgate.netnih.govjapsonline.com
Research into 6-chloro-quinazoline derivatives has demonstrated their potential as antitumor agents. nih.gov For instance, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system exhibited significant in vitro antitumor activities against various human cancer cell lines. nih.gov Two compounds from this series, 5a and 5f, were particularly potent, inducing apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov These findings underscore the importance of the 6-chloro substitution for conferring cytotoxic properties.
Furthermore, SAR studies on 4-anilinoquinazolines have indicated that the presence of electron-withdrawing groups, such as halogens, at the 6-position can enhance biological activities. nih.gov This suggests that the electronegativity and the size of the halogen at this position can critically influence the interaction with target proteins. The presence of an iodo-group at the C-6 position, however, has been reported to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines, highlighting that the effect of halogenation can be context-dependent. nih.gov
Table 1: Effect of 6-Position Substitution on Biological Activity
| Compound Class | 6-Position Substituent | Observed Biological Activity | Reference |
| Quinazolin-Chalcone Hybrids | Chloro | Antitumor, Apoptosis Induction | nih.gov |
| 4-Anilinoquinazolines | Electron-withdrawing groups (e.g., Halogens) | Enhanced Biological Activities | nih.gov |
| 2,4,6-Trisubstituted Quinazolines | Iodo | Detrimental to Antimicrobial Activity | nih.gov |
The 4-position of the quinazoline core is another key site for modification that significantly impacts biological activity. The nature of the substituent at this position plays a crucial role in determining the molecule's interaction with the target, its selectivity, and its pharmacokinetic properties.
A variety of substituents at the 4-position have been explored, including amino, anilino, and morpholinyl groups. The 4-anilinoquinazoline (B1210976) scaffold, for example, is a well-established pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov SAR studies have revealed that the anilino group at the C-4 position is crucial for activity, often forming key hydrogen bonds within the ATP-binding site of the kinase. nih.gov The substitution pattern on the aniline (B41778) ring itself can further modulate activity, with electron-withdrawing groups often being favorable. nih.gov
In other classes of quinazoline derivatives, different substituents at the 4-position confer distinct activities. For instance, 4-morpholinyl-quinazoline has been identified as a prototype molecule with anti-obesity effects. researchgate.net The replacement of the 4-anilino group with other moieties, such as thiosemicarbazide, has also been investigated to discover novel anticancer agents that interact with similar enzyme sites. nih.gov For certain 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at the C-4 position was found to be beneficial for antimicrobial activity. nih.gov
Table 2: Influence of 4-Position Substituents on Quinazoline Activity
| Base Scaffold | 4-Position Substituent | Resulting Biological Activity | Reference |
| Quinazoline | Anilino | EGFR Tyrosine Kinase Inhibition | nih.govnih.gov |
| Quinazoline | Morpholinyl | Anti-obesity | researchgate.net |
| Quinazoline | Thiosemicarbazide | Anticancer | nih.gov |
| 2,6-disubstituted Quinazoline | Decylamine | Antimicrobial | nih.gov |
The presence of an acetate (B1210297) group at the 4-position of the quinazoline ring, as in Methyl 6-chloroquinazoline-4-acetate, introduces an ester functionality that can be a handle for further chemical modification or can participate in target binding. The ester can act as a hydrogen bond acceptor and its hydrolysis can lead to a carboxylic acid, which can have different biological properties.
While specific SAR studies on the modification of the acetate group of this compound are not extensively documented in the reviewed literature, related studies on quinazoline-4-acetic acid esters and similar structures provide valuable insights. For instance, the synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3-ylamino) acetate demonstrates a common strategy where the ester functionality serves as a precursor for the synthesis of a variety of amide derivatives by reacting with different amines. acs.org This suggests that the acetate moiety in this compound could be readily converted to a library of amides to explore new chemical space and modulate biological activity.
In a different study, the synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate was reported, where the acetate group is on a phenyl ring attached to the quinazoline core. mdpi.com This compound was characterized, indicating the stability and accessibility of such acetate-containing quinazolines. Furthermore, another research effort described the preparation of acetate derivatives at the 8-position of the quinazoline scaffold, which were subsequently saponified to the corresponding hydroxyl compounds, showcasing a synthetic route that could potentially be applied to a 4-acetate derivative to unmask a hydroxyl group. nih.gov
These examples collectively suggest that the acetate moiety is a versatile functional group that can be:
Retained as an ester to potentially interact with biological targets.
Modified into a variety of amides to explore diverse structure-activity relationships.
Hydrolyzed to a carboxylic acid or converted to a hydroxyl group to alter the physicochemical properties and biological activity of the parent molecule.
Rational Design Principles for Enhanced Target Interaction
The rational design of quinazoline derivatives relies on a deep understanding of the SAR and the three-dimensional structure of the biological target. By identifying the key interactions between a lead compound and its target, medicinal chemists can make informed decisions to design new analogues with improved potency, selectivity, and pharmacokinetic profiles.
A fundamental principle in the rational design of quinazoline-based inhibitors is the identification of key hydrogen bond interactions. For example, in the case of EGFR inhibitors, the N-1 and N-3 atoms of the quinazoline ring are known to form crucial hydrogen bonds with amino acid residues in the kinase's active site. nih.gov The design of novel inhibitors often aims to maintain these interactions while introducing new functionalities to exploit other binding pockets.
Another key design principle is the use of molecular hybridization, where pharmacophoric elements from different known active molecules are combined into a single hybrid structure. researchgate.net This approach has been successfully used to develop multi-target quinazoline derivatives. For instance, by merging a quinazoline-based PI3K pharmacophore with a hydroxamic acid moiety, which is a known zinc-binding group in histone deacetylase (HDAC) inhibitors, dual PI3K/HDAC inhibitors have been developed. researchgate.net
Computational methods, such as molecular docking, play a vital role in the rational design process. mdpi.com These in silico techniques allow for the prediction of binding modes and affinities of designed compounds, helping to prioritize synthetic efforts towards molecules with the highest probability of success.
Mechanistic Correlation between Structural Features and Biological Function at the Molecular Level
The biological function of quinazoline derivatives is intrinsically linked to their structural features, which dictate their mechanism of action at the molecular level. Different substitution patterns on the quinazoline scaffold can lead to distinct mechanisms, such as enzyme inhibition, disruption of protein-protein interactions, or induction of apoptosis.
Many quinazoline derivatives exert their effects by inhibiting the activity of protein kinases. The 4-anilinoquinazoline scaffold, for instance, is a classic example of a structure designed to be a competitive inhibitor of ATP binding to the catalytic domain of receptor tyrosine kinases like EGFR. nih.gov The quinazoline core mimics the adenine (B156593) ring of ATP, while the anilino side chain occupies an adjacent hydrophobic pocket.
Some quinazoline derivatives have been shown to induce apoptosis in cancer cells. For example, certain 6-chloro-quinazoline derivatives trigger programmed cell death, a process that is often mediated by the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Furthermore, mechanistic studies have revealed that some 2,4-disubstituted quinazoline derivatives can exert their anticancer effects through novel mechanisms, such as the stabilization of G-quadruplex structures in the promoter regions of oncogenes like c-myc. researchgate.net This stabilization leads to the downregulation of the oncoprotein's expression, ultimately resulting in the activation of p53 and apoptosis. researchgate.net This highlights how specific structural arrangements can lead to highly specific molecular interactions and biological outcomes.
Preclinical Biological Activity Investigations and Mechanistic Insights of Quinazoline Scaffolds in Vitro Focus
Enzyme Inhibition Studies (e.g., Kinases, Deacetylases)
Quinazoline (B50416) derivatives are well-recognized for their potent enzyme inhibitory activities, particularly against kinases. The 4-anilinoquinazoline (B1210976) structure has been identified as a privileged scaffold for developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov This is due to its ability to competitively bind to the ATP-binding site of the kinase domain. nih.gov
In a study focused on p21-Activated Kinase 4 (PAK4), a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were designed and evaluated. One of the lead compounds, CZh226 , demonstrated remarkable selectivity for PAK4 over PAK1, with a 346-fold difference in inhibition. acs.org The 6-chloro substitution was found to be important for this selectivity. acs.org
Another area of investigation involves the dual inhibition of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). A series of 4-methyl quinazoline derivatives were developed that simultaneously inhibited both PI3K and HDAC at nanomolar concentrations. nih.gov
Furthermore, quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. One of the most potent compounds in this series exhibited competitive inhibition with a Kᵢ value of 4.8 μM. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 6-chloro-4-aminoquinazoline-2-carboxamide derivatives | p21-Activated Kinase 4 (PAK4) | Compound CZh226 showed a 346-fold selectivity for PAK4 over PAK1. | acs.org |
| 4-methyl quinazoline derivatives | PI3K and HDAC | Dual inhibition at nanomolar potencies. | nih.gov |
| Quinazolinone-1,2,3-triazole-acetamide conjugates | α-glucosidase | Competitive inhibition with a Kᵢ value of 4.8 μM for the most potent compound. | nih.gov |
Cellular Assay Systems for Functional Modulation (e.g., antiproliferative effects in cell lines)
The antiproliferative effects of quinazoline derivatives have been extensively studied in various cancer cell lines. A novel quinazolin-4(3H)-one derivative, BIQO-19 , exhibited significant antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). mdpi.com BIQO-19 was found to induce G2/M phase cell cycle arrest and subsequent apoptosis. mdpi.com
In another study, a newly synthesized 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ ) demonstrated significant dose-dependent antiproliferative and apoptotic activities against leukemia cell lines L1210, HL-60, and U-937. nih.gov
Furthermore, a series of 4-methyl quinazoline derivatives that dually inhibit PI3K and HDAC showed favorable antiproliferative activities against a panel of cancer cell lines. nih.gov These compounds were found to modulate the expression of p-AKT and Ac-H3, leading to cell cycle arrest and apoptosis in HCT116 cancer cells. nih.gov
| Compound | Cell Line(s) | Effect | Reference |
|---|---|---|---|
| BIQO-19 | Non-small cell lung cancer (NSCLC), including EGFR-TKI-resistant H1975 cells | Inhibited cell growth, induced G2/M phase arrest and apoptosis. | mdpi.com |
| BMAQ | Leukemia cell lines (L1210, HL-60, U-937) | Dose-dependent decrease in cell number, induced apoptosis. | nih.gov |
| 4-methyl quinazoline derivatives | HCT116, HGC-27, and others | Nanomolar antiproliferative activities, induced cell cycle arrest and apoptosis. | nih.gov |
Receptor Binding and Ligand Affinity Profiling (e.g., EGFR inhibitors)
The quinazoline scaffold is a cornerstone in the development of EGFR inhibitors. The 4-anilinoquinazoline moiety has been shown to be a potent and highly selective inhibitor of EGFR tyrosine kinase through an ATP-competitive binding mechanism. nih.gov Modifications at the 6-position of the quinazoline ring, such as the introduction of an acrolein amine group, can lead to irreversible binding with the intracellular ATP binding domain of EGFR. nih.gov
Structure-activity relationship studies have revealed that the binding affinity of these inhibitors is influenced by various substitutions on the quinazoline core. For instance, derivatives with an alkyl-thiobenzothiazole side chain at the 6-position and an electron-withdrawing group on the 4-aniline ring have shown enhanced biological activities. nih.gov
Pathway Analysis and Molecular Target Identification
Research into the mechanism of action of quinazoline derivatives has identified several key signaling pathways. For the PAK4 inhibitor CZh226 , it was found to potently inhibit the migration and invasion of A549 tumor cells by regulating the PAK4-directed downstream signaling pathways. acs.org
In the case of the dual PI3K/HDAC inhibitors, pathway analysis in HCT116 cells confirmed that these compounds efficiently modulated the expression of p-AKT (a downstream effector of PI3K) and acetylated histone H3 (a substrate of HDACs), leading to cell cycle arrest and apoptosis. nih.gov
For antimicrobial quinazolinones, studies have identified DNA gyrase as a potential target. A series of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds were evaluated for their inhibitory activity against E. coli DNA gyrase, with the most potent compounds showing IC₅₀ values in the low micromolar range. mdpi.com
Antimicrobial Activity Evaluation against Specific Pathogens (e.g., antibacterial, antifungal)
Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity. wisdomlib.org Various 2,4,6-trisubstituted quinazoline derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship studies indicated that a decylamine (B41302) group at the C-4 position was beneficial for activity, while an iodo-group at the C-6 position was detrimental. nih.gov
A series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives showed potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net In another study, certain quinazolin-4(3H)-one derivatives were found to exhibit a pronounced antimicrobial effect against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com
In terms of antifungal activity, a series of quinazolinone derivatives were evaluated, with some compounds found to be highly potent. mdpi.com
| Compound Class | Target Pathogen(s) | Key Findings | Reference |
|---|---|---|---|
| 2,4,6-trisubstituted quinazolines | Gram-positive and Gram-negative bacteria | Activity influenced by substituents at C-4 and C-6 positions. | nih.gov |
| 1,3,4-oxadiazole-fused and piperazine-fused quinazolines | Gram-positive bacteria (including multidrug-resistant strains) | Potent antibacterial activities observed. | researchgate.net |
| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Pronounced antimicrobial effect. | eco-vector.com |
| Quinazolinone derivatives | Various fungi | Some compounds showed high potency. | mdpi.com |
Strategic Role of Methyl 6 Chloroquinazoline 4 Acetate in Medicinal Chemistry Lead Discovery
Application as a Core Scaffold for Novel Therapeutic Agents
The 6-chloroquinazoline (B2678951) moiety is a well-established scaffold for the development of a wide range of therapeutic agents, particularly kinase inhibitors. The chlorine atom at the 6-position can be readily displaced or involved in coupling reactions, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. This position is often targeted to enhance potency and selectivity for specific enzymes.
The quinazoline (B50416) core itself is recognized for its ability to mimic the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of many kinases. springernature.com This has led to the development of numerous kinase inhibitors with applications in oncology and other diseases. The 4-position of the quinazoline ring is crucial for interaction with the hinge region of the kinase domain, and modifications at this position significantly influence binding affinity and selectivity. acs.org
While much of the existing research focuses on 4-amino and 4-anilinoquinazoline (B1210976) derivatives, the methyl acetate (B1210297) group in Methyl 6-chloroquinazoline-4-acetate offers a unique synthetic handle. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to introduce diverse side chains. This flexibility allows for the systematic exploration of the chemical space around the 4-position, facilitating the optimization of ligand-target interactions.
For instance, derivatives of the 6-chloroquinazoline scaffold have been investigated as potent inhibitors of p21-Activated Kinase 4 (PAK4), a target implicated in cancer invasion and metastasis. nih.gov Structure-based drug design approaches have utilized the 6-chloroquinazoline core to develop selective inhibitors. nih.gov
Table 1: Examples of Biologically Active 6-Chloroquinazoline Derivatives
| Compound Class | Biological Target | Therapeutic Potential |
| 6-Chloro-4-aminoquinazoline-2-carboxamides | p21-Activated Kinase 4 (PAK4) | Anticancer |
| 6-Arylquinazolin-4-amines | cdc2-like kinases (Clk) | Not specified |
| 4,6-Disubstituted quinazolines | Not specified | Anti-inflammatory, Anticancer |
Hybridization Strategies with Other Pharmacophores for Multi-Target Design
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a desired biological activity profile. nih.gov This approach is particularly valuable for developing multi-target drugs that can address complex diseases with multifactorial etiologies. nih.gov
This compound is an attractive platform for hybridization strategies. The quinazoline core can serve as an anchor, while the 6-chloro and 4-acetate positions provide points for attaching other pharmacophoric moieties. For example, the 4-acetate group can be converted to an amide or another functional group to link a second pharmacophore known to interact with a different biological target.
This strategy has been successfully applied to other quinazoline derivatives. For instance, quinazoline-based hybrids have been designed to co-target multiple pathways involved in cancer progression. A series of novel PI3K and HDAC dual inhibitors were developed by introducing a hydroxamic acid moiety (a zinc-binding pharmacophore for HDAC inhibition) to a quinazoline-based PI3K pharmacophore. nih.gov Similarly, quinazoline–thiazole hybrids have been synthesized and evaluated as potential antiproliferative and anti-angiogenic agents.
The versatility of the this compound scaffold makes it a promising starting point for creating novel hybrid molecules with tailored polypharmacology.
Fragment-Based Drug Design (FBDD) Approaches Utilizing Quinazoline Substructures
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for the identification of lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits, although often exhibiting weak affinity, can be optimized into potent leads by growing, linking, or merging fragments.
The quinazoline scaffold is well-suited for FBDD approaches. Its relatively simple, rigid structure provides a good starting point for fragment elaboration. The 6-chloro and 4-acetate positions on this compound can serve as vectors for fragment growth, allowing for the exploration of the surrounding binding pocket of a target protein.
In a typical FBDD campaign, a library of fragments containing the quinazoline core could be screened against a target of interest. Once a hit is identified, the 4-acetate group of this compound could be chemically modified to link other fragments or to grow the initial fragment into a more potent ligand. For example, the ester could be hydrolyzed and then coupled with a library of small amines to explore interactions in a specific sub-pocket of the target.
Computational FBDD methods can also be employed to virtually screen fragment libraries and predict their binding modes, guiding the synthetic efforts for lead optimization. acs.org
Contribution to Ligand Design for Specific Biological Targets (excluding clinical applications)
The 6-chloroquinazoline scaffold has been instrumental in the design of ligands for a variety of biological targets, primarily protein kinases. The structure-activity relationship (SAR) of quinazoline derivatives has been extensively studied to understand the key interactions that govern their binding affinity and selectivity.
The 6-chloro substituent often contributes to favorable hydrophobic interactions within the ATP-binding pocket of kinases. The 4-position, as occupied by the acetate group in this compound, is a critical determinant of selectivity. By modifying this position, researchers can tune the compound's activity against different kinases.
For example, in the design of inhibitors for cdc2-like kinases (Clk), a series of substituted 6-arylquinazolin-4-amines were prepared and analyzed. Molecular docking studies suggested that these compounds inhibit the kinases by binding to the ATP binding domain. The synthetic route often involves a 6-bromo-4-chloroquinazoline (B1286153) intermediate, highlighting the importance of the halogen at the 6-position for synthetic diversification.
The methyl acetate group of this compound provides a convenient starting point for creating a library of analogs with diverse substituents at the 4-position. This allows for a systematic exploration of the SAR for a given target. The ester can be readily converted into amides, hydrazides, or other functional groups, each offering different hydrogen bonding capabilities and steric profiles. This chemical tractability makes this compound a valuable tool for medicinal chemists in the process of ligand design and optimization.
Emerging Research Directions and Future Perspectives in Quinazoline Chemistry
Development of Novel Synthetic Methodologies for Complex Quinazoline (B50416) Derivatives
The synthesis of quinazoline derivatives has evolved significantly from classical methods, with a strong focus on efficiency, diversity, and complexity. Modern organic synthesis seeks to construct intricate molecular architectures with high precision and yield.
Recent advancements have seen the proliferation of metal-catalyzed cross-coupling reactions, C-H bond functionalization, and multi-component reactions to build and decorate the quinazoline core. For instance, transition metals like palladium, copper, rhodium, and nickel are extensively used to catalyze the formation of C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the quinazoline ring. nih.govnih.gov These methods offer a powerful toolkit for creating libraries of diverse quinazoline derivatives for biological screening.
Furthermore, one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, are gaining prominence. nih.gov These strategies are highly atom-economical and reduce the need for purification of intermediates, leading to more efficient and environmentally friendly synthetic routes. For a compound like Methyl 6-chloroquinazoline-4-acetate, these advanced methodologies could be employed to further functionalize the quinazoline core or to modify the acetate (B1210297) side chain, generating novel analogues with potentially enhanced biological activities.
A significant area of development is the direct C-H functionalization of the quinazoline scaffold. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic quinazolines, making the synthesis more step-economical. frontiersin.org Researchers are actively exploring new catalysts and directing groups to achieve site-selective C-H activation at various positions on the quinazoline ring, opening up new avenues for structural diversification. researchgate.net
Exploration of New Biological Targets for Quinazoline-Based Modulators
Quinazoline derivatives are renowned for their broad spectrum of biological activities, most notably as anticancer agents. tandfonline.comnih.gov A vast number of quinazoline-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govnih.gov
Key kinase targets for quinazoline inhibitors include:
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Tyrosine Kinases | EGFR, VEGFR, PDGFR, FGFR, HER2 | Cancer |
| Serine/Threonine Kinases | Aurora kinases, PI3Ks, CDKs | Cancer |
| Other Enzymes | Dihydrofolate Reductase (DHFR), Topoisomerase, PARP | Cancer, Infectious Diseases |
| Bacterial Proteins | FtsZ | Antibacterial |
The success of drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), has spurred the exploration of other kinases and signaling pathways. tandfonline.comnih.gov Researchers are now investigating quinazolines as dual or multi-targeted inhibitors, which can simultaneously block multiple pathways involved in tumor growth and resistance development. nih.gov
Beyond oncology, the quinazoline scaffold is being explored for a range of other therapeutic applications. There is growing interest in their potential as anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. rsc.orgnih.gov For example, some quinazoline derivatives have shown promise as inhibitors of the bacterial cell division protein FtsZ, presenting a novel mechanism for combating bacterial infections. mdpi.com The structural features of this compound, with its reactive ester group, could serve as a handle for conjugation to other molecules or for interaction with specific biological targets, making it a candidate for screening against a wide array of diseases.
Advanced Computational Techniques for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. For quinazoline derivatives, a variety of computational techniques are being employed to accelerate the discovery process.
Quantitative Structure-Activity Relationship (QSAR) studies are widely used to build mathematical models that correlate the structural features of quinazoline compounds with their biological activities. nih.govnih.gov Both 2D-QSAR, which considers topological descriptors, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use 3D structural information, have been successfully applied to guide the design of more potent quinazoline-based inhibitors. nih.govrsc.org
Molecular docking is another powerful technique that predicts the preferred binding orientation of a ligand to its target protein. nih.govmdpi.com This allows researchers to visualize the interactions between a quinazoline derivative and its biological target at the atomic level, providing insights into the key structural features required for binding. This information is crucial for optimizing the lead compounds to improve their affinity and selectivity.
Molecular dynamics (MD) simulations are used to study the dynamic behavior of ligand-protein complexes over time. nih.gov By simulating the movements of atoms, MD can provide a more realistic picture of the binding process and the stability of the complex, complementing the static picture provided by molecular docking. nih.gov These computational approaches are vital for understanding the structure-activity relationships of quinazoline derivatives and for designing novel compounds with improved therapeutic profiles. For a molecule like this compound, these in silico methods could be used to predict its potential biological targets and to design modifications that would enhance its activity.
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery (Design Phase)
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, and the design of quinazoline-based drugs is no exception. These advanced computational methods can analyze vast datasets of chemical structures and biological activities to identify novel patterns and make predictions with increasing accuracy.
In the design phase, AI and ML algorithms can be used for:
De novo drug design: Generative models can design entirely new molecules with desired properties, including high predicted activity against a specific target and favorable pharmacokinetic profiles. These models can explore a much larger chemical space than traditional methods, potentially leading to the discovery of novel quinazoline scaffolds.
Predictive modeling: ML models can be trained to predict a wide range of properties for quinazoline derivatives, including their biological activity, toxicity, solubility, and metabolic stability. researchgate.net This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.
Hit-to-lead optimization: AI can guide the optimization of initial "hit" compounds by suggesting specific structural modifications that are likely to improve their potency and drug-like properties.
By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with the early stages of drug discovery. As more high-quality data on quinazoline derivatives becomes available, the predictive power of these models will continue to improve, further accelerating the development of new and effective quinazoline-based medicines.
Sustainable and Green Chemistry Approaches in Quinazoline Synthesis
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. In the context of quinazoline synthesis, this translates to the use of greener solvents, catalysts, and reaction conditions.
Key principles of green chemistry being applied to quinazoline synthesis include:
Use of alternative solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a major focus. nih.gov
Catalysis: The use of highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts, can reduce waste and energy consumption. tandfonline.com
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multi-component and cascade reactions are particularly effective in this regard. nih.gov
Energy efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy usage compared to conventional heating.
For the synthesis of this compound and its analogues, the adoption of these green chemistry principles would not only reduce the environmental impact of the manufacturing process but could also lead to more efficient and cost-effective production methods. The development of sustainable synthetic routes is a critical aspect of modern pharmaceutical chemistry and will undoubtedly play a major role in the future of quinazoline research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-chloroquinazoline-4-acetate, and how can reaction conditions be optimized for purity?
- Methodology : The synthesis typically involves chlorination of quinazolin-4(3H)-one precursors using reagents like POCl₃ or SOCl₂ under reflux conditions (70–100°C) . Subsequent esterification with methyl acetate in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (25–40°C) introduces the methyl ester group. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Critical Parameters : Excess chlorinating agents (1.5–2.0 equivalents) and inert atmospheres (N₂/Ar) minimize byproducts. Reaction time (4–8 hours) and solvent polarity significantly impact yield .
Q. Which physicochemical properties of this compound are most relevant for drug discovery?
- Key Properties :
- Solubility : Limited aqueous solubility (logP ~2.8) necessitates DMSO or ethanol for in vitro assays .
- Stability : Hydrolysis-prone ester group requires storage at –20°C under desiccation .
- Melting Point : 145–148°C (determined via differential scanning calorimetry) indicates crystalline stability .
- Analytical Methods : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) confirm identity and purity .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer Activity : Cytotoxicity assays (MTT/XTT) against cell lines like MGC-803 or PC3 at 1–50 μM concentrations. Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) .
- Enzyme Inhibition : Kinase inhibition (e.g., PAK4) assessed via fluorescence polarization assays with ATP-competitive probes .
Advanced Research Questions
Q. How can low yields during esterification be resolved, and what catalytic systems improve efficiency?
- Optimization Strategies :
- Catalysts : DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) enhance nucleophilic acyl substitution, reducing reaction time to 2–4 hours .
- Solvent Systems : Anhydrous THF or acetonitrile improves reagent solubility and minimizes ester hydrolysis .
- Temperature Gradients : Stepwise heating (25°C → 60°C) balances reactivity and byproduct formation .
Q. What contradictions exist in proposed reaction mechanisms for chlorination of quinazoline precursors?
- Mechanistic Debate : While POCl₃-mediated chlorination is widely accepted, competing pathways (radical vs. electrophilic substitution) are proposed. Kinetic studies (NMR monitoring) suggest electrophilic attack at the 6-position dominates, but radical traps (TEMPO) reduce yields by 15–20%, implying minor radical contributions .
- Alternative Reagents : PCl₅ in DMF generates HCl in situ, but risks over-chlorination; SOCl₂ is milder but requires longer reaction times .
Q. How do structural modifications (e.g., substituent position, ester group) influence bioactivity compared to analogs?
- Comparative Analysis :
| Compound | Substituent Position | IC₅₀ (PAK4 Inhibition) | LogP |
|---|---|---|---|
| This compound | 6-Cl, 4-COOCH₃ | 0.8 μM | 2.8 |
| Ethyl 5-chloroquinazoline-4-acetate | 5-Cl, 4-COOCH₂CH₃ | 2.5 μM | 3.1 |
| Methyl 4-bromoquinazoline-6-carboxylate | 4-Br, 6-COOCH₃ | 1.2 μM | 2.9 |
- Insights : The 6-Cl group enhances target binding affinity, while methyl esters improve cellular permeability over ethyl analogs .
Q. What strategies mitigate degradation of this compound in aqueous buffers during biological assays?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
